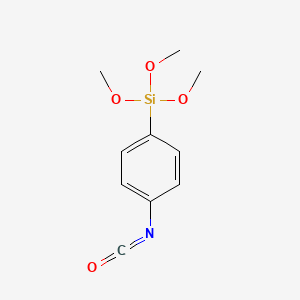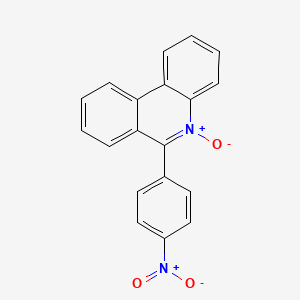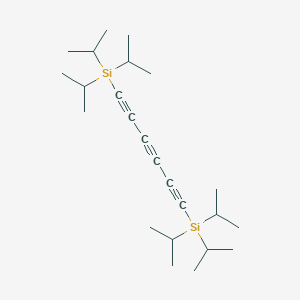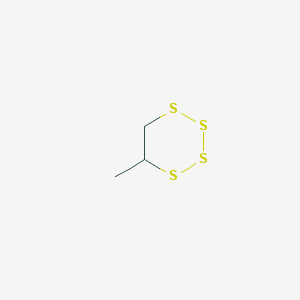
5-Methyl-1,2,3,4-tetrathiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,2,3,4-tetrathiane: is an organosulfur compound with the molecular formula C₃H₆S₄ and a molecular weight of 170.34 g/mol . It is also known by other names such as 5-Methyl-1,2,3,4-tetrathiacyclohexane and methyl-1,2,3,4-tetrathiane . This compound is characterized by a six-membered ring containing four sulfur atoms and one methyl group attached to the ring .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,4-tetrathiane typically involves the reaction of sulfur with organic compounds containing carbon-sulfur bonds. One common method is the thermal degradation of sulfur-containing compounds such as allyl isothiocyanate . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the tetrathiane ring .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity .
化学反応の分析
Types of Reactions: 5-Methyl-1,2,3,4-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols and other sulfur-containing compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .
科学的研究の応用
5-Methyl-1,2,3,4-tetrathiane has several scientific research applications, including:
Chemistry: It is used as a model compound to study sulfur-sulfur bond interactions and the reactivity of sulfur-containing rings.
作用機序
The mechanism of action of 5-Methyl-1,2,3,4-tetrathiane involves its interaction with molecular targets such as NADPH oxidase . The compound has been shown to inhibit the activity of this enzyme, leading to reduced production of reactive oxygen species (ROS) and decreased oxidative stress . The molecular pathways involved include the binding of the compound to the active site of NADPH oxidase, thereby preventing its normal function .
類似化合物との比較
1,2,3,4-Tetrathiane: Similar structure but lacks the methyl group.
Diallyl trisulfide: Contains three sulfur atoms and is derived from garlic.
Diallyl disulfide: Contains two sulfur atoms and is also found in garlic.
Uniqueness: 5-Methyl-1,2,3,4-tetrathiane is unique due to its specific ring structure with four sulfur atoms and a methyl group, which imparts distinct chemical and biological properties. Its ability to permeate the central nervous system and inhibit NADPH oxidase sets it apart from other sulfur-containing compounds .
特性
CAS番号 |
116664-30-3 |
|---|---|
分子式 |
C3H6S4 |
分子量 |
170.3 g/mol |
IUPAC名 |
5-methyltetrathiane |
InChI |
InChI=1S/C3H6S4/c1-3-2-4-6-7-5-3/h3H,2H2,1H3 |
InChIキー |
MUHSSCIXCFPQHS-UHFFFAOYSA-N |
正規SMILES |
CC1CSSSS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


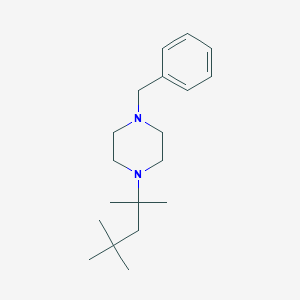
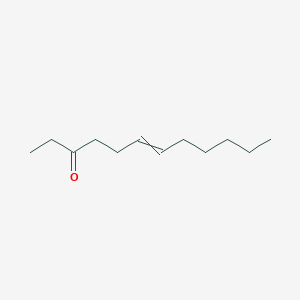


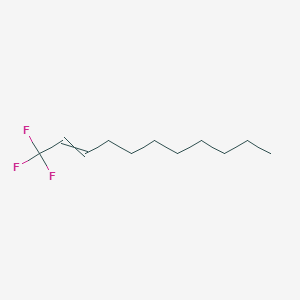
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
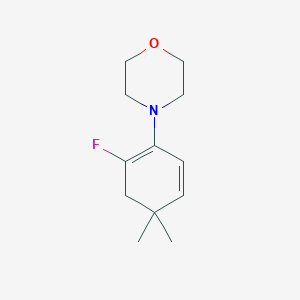
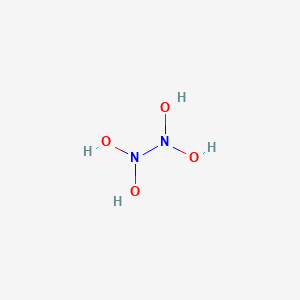
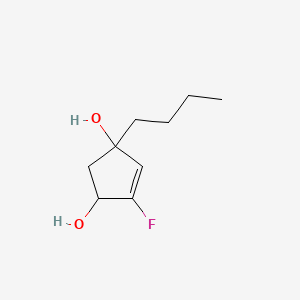
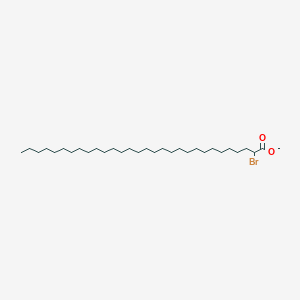
![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
